molecular formula C11H15NO2 B1319392 Methyl 2-(3-aminophenyl)-2-methylpropanoate CAS No. 252209-96-4

Methyl 2-(3-aminophenyl)-2-methylpropanoate

Cat. No.: B1319392
CAS No.: 252209-96-4
M. Wt: 193.24 g/mol
InChI Key: RFTOFJJRLNMARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-aminophenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring a methyl ester group and an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-aminophenyl)-2-methylpropanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed. The reaction conditions are optimized to ensure high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Methyl 2-(3-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

    Methyl 2-(4-aminophenyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.

    Ethyl 2-(3-aminophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-nitrophenyl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.

Uniqueness: Methyl 2-(3-aminophenyl)-2-methylpropanoate is unique due to the position of the amino group, which can influence its reactivity and interactions with biological targets. The presence of the methyl ester group also affects its solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOFJJRLNMARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(3-nitrophenyl)-2-methylpropionate (1.8 g) in methanol (50 mL), 10% palladium carbon (200 mg) was added, followed by stirring at room temperature for 2 hours under a hydrogen atmosphere. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate: n-hexane=1:2), whereby methyl 2-(3-aminophenyl)-2-methyl-propionate (1.5 g) was obtained.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
200 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.